

# Head-to-Head Clinical Trials of Sodelglitazar (Saroglitazar): A Comparative Guide

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## Compound of Interest

Compound Name: Sodelglitazar

Cat. No.: B1681033

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Sodelglitazar** (Saroglitazar) with other therapeutic alternatives, focusing on data from head-to-head clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **Sodelglitazar**'s performance and mechanistic pathways. All quantitative data is summarized in structured tables, and detailed experimental protocols from key studies are provided. Signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

## Overview of Sodelglitazar (Saroglitazar)

**Sodelglitazar**, also known as Saroglitazar, is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR), specifically targeting PPAR $\alpha$  and PPAR $\gamma$ . This dual agonism allows it to modulate both lipid and glucose metabolism, making it a therapeutic candidate for conditions such as diabetic dyslipidemia and hypertriglyceridemia.

## Head-to-Head Clinical Trial Data

This section presents a comparative analysis of **Sodelglitazar** against placebo and other active comparators, primarily Pioglitazone and Fenofibrate, based on data from key clinical trials.

**Table 1: Comparison of Sodelglitazar vs. Placebo (PRESS VI Trial)**

| Parameter                      | Sodelglitazar 2 mg (n=101)        | Sodelglitazar 4 mg (n=99)         | Placebo (n=102) |
|--------------------------------|-----------------------------------|-----------------------------------|-----------------|
| Primary Endpoint               |                                   |                                   |                 |
| Mean % Change in Triglycerides | -45.5% (p<0.001 vs placebo)[1][2] | -46.7% (p<0.001 vs placebo)[1][2] | -               |
| Secondary Endpoints (% Change) |                                   |                                   |                 |
| Non-HDL-C                      | Significant Decrease[1]           | -32.5%                            | -               |
| VLDL-C                         | Significant Decrease              | -46.0%                            | -               |
| Total Cholesterol              | Significant Decrease              | -26.1%                            | -               |
| LDL-C                          | No Significant Change             | Significant Decrease              | -               |
| Apolipoprotein B (ApoB)        | No Significant Change             | Significant Decrease              | -               |
| HDL-C                          | Significant Increase              | Significant Increase              | -               |
| Fasting Plasma Glucose         | Significant Decrease              | Significant Decrease              | -               |

**Table 2: Comparison of Sodelglitazar vs. Pioglitazone (PRESS V Trial)**

| Parameter                                     | Sodelglitazar 2 mg<br>(n=37) | Sodelglitazar 4 mg<br>(n=39)     | Pioglitazone 45 mg<br>(n=33) |
|---|------------------------------|----------------------------------|------------------------------|
| Primary Endpoint                              |                              |                                  |                              |
| % Change in Triglycerides (at 24 weeks)       | -26.4%                       | -45.0% (p<0.001 vs Pioglitazone) | -15.5%                       |
| Secondary Endpoints<br>(% Change at 24 weeks) |                              |                                  |                              |
| LDL-C   | -                            | -5.0%                            | -                            |
| VLDL-C  | -                            | -45.5%                           | -                            |
| Total Cholesterol                             | -                            | -7.7%                            | -                            |
| Apolipoprotein B (ApoB)                       | -                            | -10.9%                           | -                            |
| Glycemic Control                              |                              |                                  |                              |
| Change in HbA1c                               | -                            | -0.4%                            | -0.3%                        |
| Body Weight                                   |                              |                                  |                              |
| Change in Body Weight                         | -                            | No significant change            | 1.6 kg increase              |

**Table 3: Comparison of Sodelglitazar vs. Fenofibrate in Hypertriglyceridemia**

| Parameter                                  | Sodelglitazar 4 mg (n=41)                            | Fenofibrate 160 mg (n=41) |
|--|--|---------------------------|
| Primary Endpoint                           |  |                           |
| % Reduction in Triglycerides (at 12 weeks) | -55.3% (p=0.048 vs Fenofibrate)                      | -41.1%                    |
| Glycemic Control (in diabetic patients)    |  |                           |
| Change in HbA1c                            | More profound decrease compared to Fenofibrate group | -                         |
| Change in Fasting Blood Sugar              | More profound decrease compared to Fenofibrate group | -                         |

## Experimental Protocols

### PRESS V Trial: Sodelglitazar vs. Pioglitazone

- Study Design: A 26-week, multicenter, prospective, randomized, double-blind, active-control, parallel-arm, phase 3 study conducted at 14 sites in India.
- Patient Population: Patients with diabetic dyslipidemia, characterized by hypertriglyceridemia (Triglycerides >200 to 400 mg/dL) and type 2 diabetes mellitus (HbA1c >7% to 9%).
- Methodology: Following a 2-week lifestyle modification run-in period, 122 patients were randomized in a 1:1:1 ratio to receive once-daily doses of **Sodelglitazar** 2 mg, **Sodelglitazar** 4 mg, or Pioglitazone 45 mg for 24 weeks.
- Primary Endpoint: The primary efficacy endpoint was the percentage change in plasma triglyceride levels from baseline to the end of the 24-week treatment period.
- Secondary Endpoints: Secondary endpoints included changes in other lipid parameters (LDL-C, VLDL-C, Total Cholesterol, ApoB) and fasting plasma glucose at week 24.
- Safety Assessment: Safety was evaluated through the monitoring of adverse events, clinical laboratory parameters, and vital signs throughout the study.

## PRESS VI Trial: Sodelglitazar vs. Placebo

- **Study Design:** A 16-week, prospective, multicenter, randomized, double-blind, placebo-controlled, three-arm Phase III study.
- **Patient Population:** Patients with hypertriglyceridemia (>200 and <500 mg/dL) and type 2 diabetes mellitus not controlled with atorvastatin 10 mg therapy.
- **Methodology:** The study included a 4-week run-in period of lifestyle modification, after which 302 subjects were randomized to receive once-daily treatment with **Sodelglitazar** (2 mg or 4 mg) or a matching placebo for 12 weeks.
- **Primary Endpoint:** The primary endpoint was the change in plasma triglyceride level from baseline compared to the placebo arm at the end of Week 12.
- **Secondary Endpoints:** Secondary endpoints included changes in other lipid profiles and fasting plasma glucose at Week 12.

## Sodelglitazar vs. Fenofibrate Trial

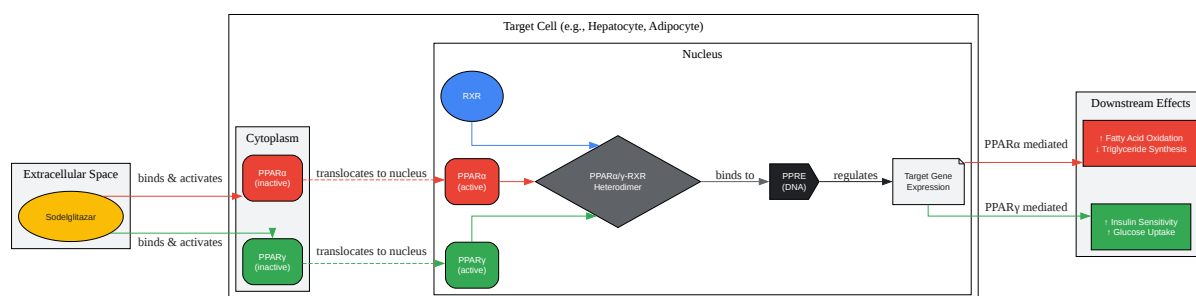
- **Study Design:** A multicenter, randomized, double-blinded, double-dummy, active-control, noninferiority trial.
- **Patient Population:** Adult patients with fasting triglyceride levels between 500-1,500 mg/dL.
- **Methodology:** Patients were randomized in a 1:1 ratio to receive a daily dose of **Sodelglitazar** (4 mg) or Fenofibrate (160 mg) for 12 weeks.
- **Primary Endpoint:** The primary efficacy endpoint was the percent change in triglyceride levels at week 12 relative to baseline.

## Signaling Pathways and Experimental Workflows

### Sodelglitazar Signaling Pathway

**Sodelglitazar** acts as a dual agonist for PPAR $\alpha$  and PPAR $\gamma$ , which are nuclear receptors that regulate gene expression. Upon activation by **Sodelglitazar**, these receptors form a

heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

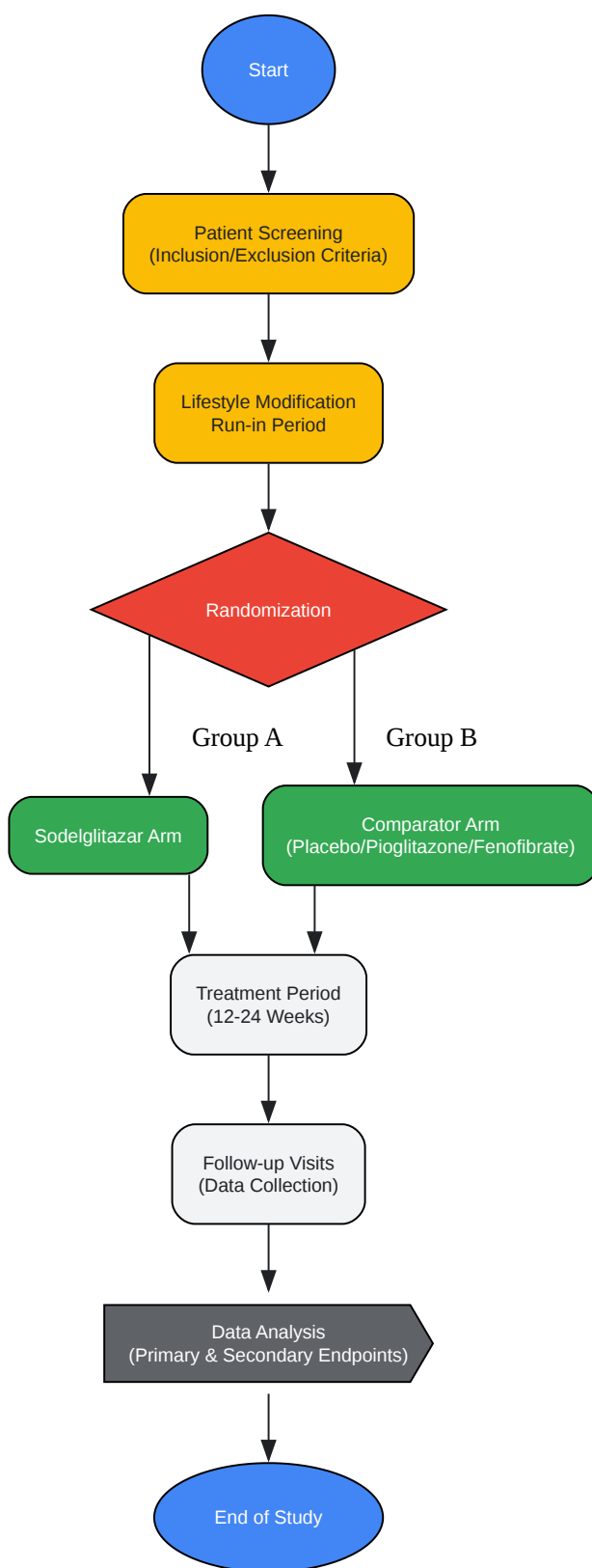


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Caption: **Sodelglitazar**'s dual PPARα/γ activation pathway.

## Clinical Trial Workflow

The following diagram illustrates a typical workflow for the head-to-head clinical trials involving **Sodelglitazar**.



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## References

- 1. A Multicenter, Prospective, Randomized, Double-Blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared with Placebo in Type 2 Diabetes Mellitus Patients Having Hypertriglyceridemia Not Controlled with Atorvastatin Therapy (PRESS VI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multicenter, prospective, randomized, double-blind study to evaluate the safety and efficacy of Saroglitazar 2 and 4 mg compared with placebo in type 2 diabetes mellitus patients having hypertriglyceridemia not controlled with atorvastatin therapy (PRESS VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
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